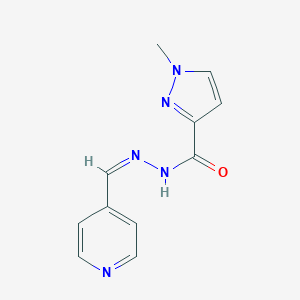
1-methyl-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C13H12N4O This compound is known for its unique structure, which includes a pyrazole ring and a pyridine ring connected through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 1-methyl-1H-pyrazole-3-carbohydrazide with 4-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or electrophilic reagents for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the pyrazole or pyridine rings.
Wissenschaftliche Forschungsanwendungen
1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds with potential biological activities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor ligand. It may interact with specific proteins or enzymes, affecting their activity and providing insights into their biological functions.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:
3-chloro-N’-(4-pyridinylmethylene)benzohydrazide: This compound has a similar structure but includes a chloro substituent on the benzene ring, which may alter its chemical reactivity and biological activity.
N-methyl-1-(pyridin-4-yl)methanamine: This compound shares the pyridine ring but differs in the rest of its structure, leading to different chemical and biological properties.
The uniqueness of 1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide lies in its specific combination of the pyrazole and pyridine rings, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C11H11N5O |
|---|---|
Molekulargewicht |
229.24g/mol |
IUPAC-Name |
1-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H11N5O/c1-16-7-4-10(15-16)11(17)14-13-8-9-2-5-12-6-3-9/h2-8H,1H3,(H,14,17)/b13-8- |
InChI-Schlüssel |
GLWDVRWHOISKJK-JYRVWZFOSA-N |
Isomerische SMILES |
CN1C=CC(=N1)C(=O)N/N=C\C2=CC=NC=C2 |
SMILES |
CN1C=CC(=N1)C(=O)NN=CC2=CC=NC=C2 |
Kanonische SMILES |
CN1C=CC(=N1)C(=O)NN=CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


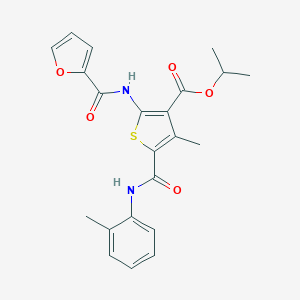
![4-fluoro-N'-(3-{[(2-furylmethyl)sulfanyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B451107.png)
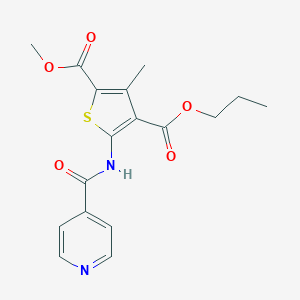
![PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B451112.png)
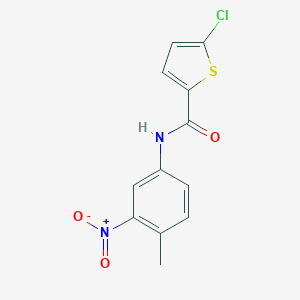
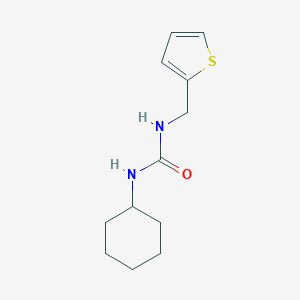
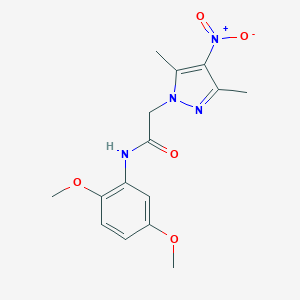
![3-iodo-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B451123.png)
![N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B451125.png)
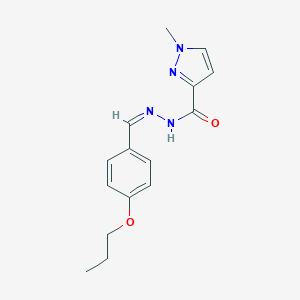
![Methyl 4-(3-chlorophenyl)-5-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B451127.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-{4-nitrobenzylidene}benzohydrazide](/img/structure/B451128.png)


